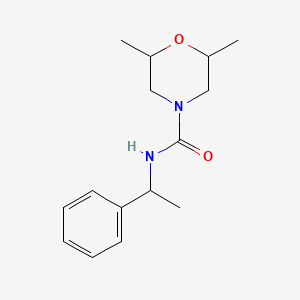![molecular formula C14H15FN2O2 B7566012 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as MK-0646, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which plays a critical role in cancer cell growth and survival.
Mécanisme D'action
1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the IGF-1R by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to have other biochemical and physiological effects. It has been shown to decrease insulin levels and improve insulin sensitivity, which may have implications for the treatment of diabetes. It has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea in lab experiments is its specificity for the IGF-1R, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may have alternative signaling pathways that bypass the IGF-1R.
Orientations Futures
There are several future directions for the research and development of 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea. One direction is to investigate its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes or inflammatory diseases. Additionally, further research is needed to understand the mechanisms of resistance to 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea involves the reaction of 5-fluoro-2-methylbenzoic acid with furan-2-ylmethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with a carbonylating agent such as phosgene or triphosgene to form the final product. This synthesis method has been optimized to produce high yields of 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea with good purity.
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the IGF-1R, which is overexpressed in many types of cancer cells and plays a critical role in cancer cell growth and survival. In preclinical studies, 1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea has demonstrated potent anti-tumor activity in various cancer models, including breast, lung, pancreatic, and prostate cancers. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9-5-6-11(15)8-12(9)17-14(18)16-10(2)13-4-3-7-19-13/h3-8,10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKBXQRRWUYJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC(C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
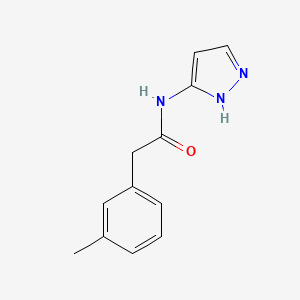
![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)
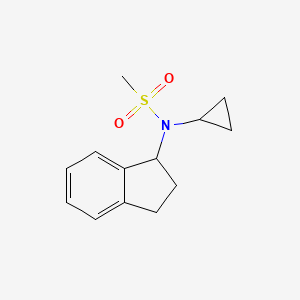
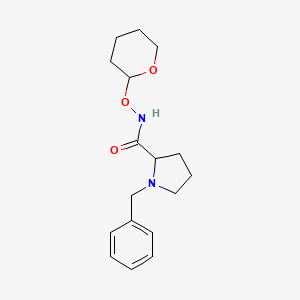
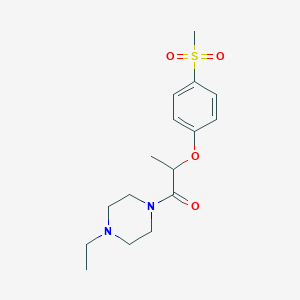

![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

